PERK/eIF2|A Activator 1 is a compound that plays a significant role in modulating the integrated stress response, particularly through the activation of the PKR-like endoplasmic reticulum kinase (PERK) pathway. This pathway is crucial for maintaining cellular homeostasis during stress conditions, such as those encountered in neurodegenerative diseases. The activation of PERK leads to the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α), which subsequently inhibits global protein synthesis while promoting the translation of specific stress-related proteins.
The compound has been identified and characterized through various research studies, with notable investigations published in scientific journals such as Nature and PLOS ONE. These studies have explored its mechanism of action, synthesis methods, and potential therapeutic applications in diseases linked to endoplasmic reticulum stress.
PERK/eIF2|A Activator 1 is classified as a small molecule activator of the PERK signaling pathway. It belongs to a broader category of compounds that target kinases involved in the unfolded protein response, which includes other eIF2α kinases like GCN2 and HRI.
The synthesis of PERK/eIF2|A Activator 1 typically involves organic chemistry techniques that focus on constructing small molecules capable of selectively activating PERK. One such method includes high-throughput screening of compound libraries to identify potential activators based on their ability to enhance PERK activity without triggering unwanted cellular responses associated with other pathways.
In one study, a specific compound referred to as MK-28 was synthesized and tested for its ability to activate PERK. The compound exhibited an effective concentration (EC50) of approximately 490 nM, indicating its potency in activating PERK. Structural analysis through homology modeling and docking studies revealed that MK-28 interacts with the kinase activation loop of PERK, suggesting a mechanism involving allosteric modulation rather than direct competition with ATP binding sites.
The molecular structure of PERK/eIF2|A Activator 1 is characterized by its ability to bind specifically to the activation loop of the PERK kinase. The precise chemical formula and three-dimensional conformation are critical for its function as an activator.
Structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into the binding interactions between the compound and PERK, allowing researchers to optimize the compound for enhanced specificity and efficacy.
The primary chemical reaction involving PERK/eIF2|A Activator 1 is the phosphorylation of eIF2α. Upon binding to PERK, the activator facilitates autophosphorylation processes that lead to downstream signaling events critical for cellular stress responses.
Experimental assays, such as kinase activity assays, are employed to measure the phosphorylation levels of eIF2α in response to treatment with PERK activators. For instance, MK-28 has been shown to significantly enhance eIF2α phosphorylation in various cell lines under stress conditions.
The mechanism by which PERK/eIF2|A Activator 1 exerts its effects involves several steps:
Experimental data demonstrate that compounds like MK-28 can activate PERK without causing excessive cytotoxicity, highlighting their potential therapeutic applications in conditions characterized by ER stress.
Physical properties include solubility, melting point, and stability under physiological conditions. For example, many small molecule activators exhibit good solubility in aqueous solutions, which is essential for biological assays.
Chemical properties encompass reactivity, stability in various pH environments, and interaction with other biochemical pathways. Studies have shown that certain activators can selectively modulate the PERK pathway without significantly affecting other kinases involved in cellular stress responses.
Quantitative analyses using high-performance liquid chromatography (HPLC) or mass spectrometry can provide detailed profiles of these compounds' purity and stability over time.
PERK/eIF2|A Activator 1 has several potential applications in scientific research:
The protein kinase R-like endoplasmic reticulum kinase (PERK) features a cytoplasmic kinase domain critical for sensing endoplasmic reticulum (ER) stress. Its activation involves conformational changes driven by autophosphorylation at specific residues (Thr980, Tyr615). The N-lobe comprises three α-helices and five β-strands, while the C-lobe contains two β-strands and seven α-helices linked by a hinge loop. Phosphorylation of Thr980 stabilizes the activation loop and helix αG, facilitating substrate binding [2] [8].
PERK transitions from inactive monomers to active oligomers upon ER stress. Luminal domain dimerization initiates a "line-up" configuration where kinase domains align linearly along unfolded polypeptide chains. This spatial arrangement enables trans-autophosphorylation at Thr980, enhancing catalytic efficiency by >10-fold. Oligomerization is stabilized by hydrophobic residues (Leu619, Phe621) at the tetramer interface, creating a continuous β-sheet structure essential for sustained activity [2] [8].
The ATP-binding pocket within the PERK kinase domain undergoes conformational shifts during activation. Autophosphorylation induces a 12-Å movement of the αC-helix, repositioning catalytic residues (Glu598, Lys618) for optimal ATP coordination. Allosteric inhibitors like GSK2606414 occupy the hydrophobic pocket adjacent to the ATP-binding site, locking PERK in an inactive state by preventing helix αG stabilization. Mutations in the G-loop (Gly704, Gly707) disrupt ATP hydrolysis, reducing eIF2α phosphorylation by >80% [2] [8].
Table 1: Key Structural Elements in PERK Activation
Structural Element | Functional Role | Activation-Induced Change |
---|---|---|
Activation loop (Thr980) | Catalytic efficiency | Phosphorylation stabilizes loop conformation |
Helix αG (C-lobe) | eIF2α binding | Repositioned for substrate docking |
Tetramer interface (Leu619/Phe621) | Oligomer stability | Forms continuous β-sheet |
ATP-binding pocket (Lys618) | ATP coordination | αC-helix shift enhances affinity |
ER redox imbalance directly modulates PERK activity through cysteine modifications. Elevated reactive oxygen species (ROS) during stress promote sulfhydration of critical cysteine residues, altering PERK’s oligomeric state and catalytic function [6].
Cysteine persulfidation (Cys-SSH) at Cys113 in PERK’s luminal domain enhances kinase activity by 3.5-fold. This modification reduces disulfide bond formation in misfolded proteins, increasing their affinity for PERK’s substrate-binding groove. Pharmacological blockade of persulfidation (e.g., with dithiothreitol) abolishes PERK activation even under severe oxidative stress, confirming its essential role [6].
Hydrogen polysulfides (H~2~S~n~) catalyze intermolecular disulfide bridges between PERK monomers at Cys178 and Cys227. These bridges stabilize PERK dimers, facilitating subsequent trans-autophosphorylation. In cells lacking cystathionine γ-lyase (a H~2~S~n~ synthase), PERK oligomerization decreases by 70%, impairing eIF2α phosphorylation and sensitizing cells to ER stress-induced apoptosis [6].
Table 2: Redox Modifications Regulating PERK Activity
Redox Modification | Target Site | Functional Consequence |
---|---|---|
Persulfidation (Cys-SSH) | Cys113 (luminal domain) | Increases misfolded protein binding |
Polysulfide bridge | Cys178-Cys227 (intermonomeric) | Stabilizes dimers for phosphorylation |
S-Glutathionylation | Cys611 (kinase domain) | Inhibits ATP binding (feedback regulation) |
ER calcium ([Ca^2+^]~ER~) depletion is a primary trigger for PERK activation. Disrupted calcium flux impairs protein folding, leading to unfolded protein accumulation [1] [3].
Sarco/endoplasmic reticulum Ca^2+^-ATPase (SERCA) inhibition reduces [Ca^2+^]~ER~ by >60%, activating PERK within minutes. In pancreatic β-cells, low glucose decreases ATP/ADP ratios, suppressing SERCA activity and causing Ca^2+^ efflux. This directly activates PERK, independent of unfolded proteins. Thapsigargin-mediated SERCA inhibition replicates this effect, increasing eIF2α phosphorylation 4-fold and inducing ATF4-dependent pro-survival genes [1] [3].
BiP/GRP78 binds PERK’s luminal domain under homeostasis (K~d~ = 0.4 μM). Accumulated unfolded proteins competitively bind BiP’s substrate-binding domain, reducing BiP-PERK affinity by >90%. BiP dissociation exposes PERK’s dimerization interface, enabling oligomerization. Overexpression of BiP in cancer cells suppresses PERK activation by 85%, conferring therapeutic resistance [1] [4].
Table 3: Calcium and Chaperone Regulation of PERK
Regulator | Mechanism | Impact on PERK |
---|---|---|
SERCA pump | Maintains [Ca^2+^]~ER~ homeostasis | Inhibition causes Ca^2+^ efflux and PERK activation |
BiP/GRP78 | Binds PERK luminal domain | Dissociation unmasks dimerization interface |
Calnexin | Calcium-dependent chaperone | Depletion enhances PERK oligomerization |
ERp57 | Thiol-disulfide oxidoreductase | Facilitates BiP release from PERK |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7